2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate
CAS No.:
Cat. No.: VC13526882
Molecular Formula: C6H12ClN3O3
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClN3O3 |
|---|---|
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | 2-(2-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3O2.ClH.H2O/c7-2-1-4-8-5(10)3-6(11)9-4;;/h3H,1-2,7H2,(H2,8,9,10,11);1H;1H2 |
| Standard InChI Key | RRIAURPLIUCXGC-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(NC1=O)CCN)O.O.Cl |
| Canonical SMILES | C1=C(N=C(NC1=O)CCN)O.O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate has the molecular formula C₆H₁₂ClN₃O₃ and a molecular weight of 209.63 g/mol. Its IUPAC name is 2-(2-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one; hydrate; hydrochloride, reflecting the presence of a pyrimidine core substituted with aminoethyl and hydroxyl groups, along with hydrochloride and water of crystallization. The SMILES notation (C1=C(N=C(NC1=O)CCN)O.O.Cl) further clarifies its structure, featuring a six-membered aromatic ring with dual hydroxyl groups at positions 4 and 6 and an aminoethyl side chain at position 2.
Crystallographic and Conformational Analysis
While X-ray crystallography data for this specific compound is unavailable, structural analogs such as 6-amino-2-(2-aminoethyl)-4-pyrimidinol dihydrochloride (PubChem CID: 136237215) exhibit planar pyrimidine rings with substituents influencing hydrogen bonding and solubility . The hydrochloride salt enhances stability, a feature critical for pharmaceutical formulations.
Table 1: Comparative Structural Data of Pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-(2-Aminoethyl)-4,6-pyrimidinediol HCl hydrate | C₆H₁₂ClN₃O₃ | 209.63 | -OH (C4, C6), -CH₂CH₂NH₂ (C2) |
| 6-Amino-2-(2-aminoethyl)-4-pyrimidinol dihydrochloride | C₆H₁₀Cl₂N₄O | 227.09 | -NH₂ (C6), -CH₂CH₂NH₂ (C2) |
| 4-Amino-2,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.16 | -OCH₃ (C2, C6), -NH₂ (C4) |
Synthesis Methods and Optimization
Cyclization and Functionalization Strategies
The synthesis of pyrimidine derivatives often involves cyclization reactions. For example, 4-amino-2,6-dimethoxypyrimidine is synthesized via a two-step process: (1) cyclization of cyanoacetate with urea under basic conditions, and (2) methoxylation using methylating agents . Although this method targets a methoxy-substituted analog, it provides a template for synthesizing 2-(2-aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate. Adapting this approach, the aminoethyl group could be introduced via nucleophilic substitution or reductive amination during the cyclization step .
Green Chemistry Considerations
Recent patents emphasize reducing hazardous reagents like phosphorus oxychloride, which generates toxic byproducts . For the target compound, substituting chlorination steps with safer alkylation or hydroxylation reactions could improve sustainability. For instance, using phase-transfer catalysts in methylation reactions enhances yield while minimizing waste .
Table 2: Synthetic Route for Analogous Pyrimidine Compounds
Physicochemical Properties and Analytical Characterization
Spectroscopic Identification
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IR Spectroscopy: Peaks at 3200–3500 cm⁻¹ (O-H/N-H stretch), 1650 cm⁻¹ (C=O), and 1550 cm⁻¹ (C=N) confirm the pyrimidine core and functional groups.
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NMR: ¹H NMR signals at δ 2.8–3.2 ppm (CH₂CH₂NH₂) and δ 6.5 ppm (pyrimidine H) align with structural analogs .
Applications in Drug Discovery and Development
Lead Compound Optimization
Structural modifications, such as replacing hydroxyl groups with methoxy moieties, could enhance blood-brain barrier penetration for neurological targets . Additionally, prodrug strategies may improve oral bioavailability.
Preclinical Challenges
Current limitations include undefined pharmacokinetics (e.g., half-life, metabolism) and potential off-target effects. In vivo studies are needed to validate efficacy in disease models .
Future Research Directions
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Synthetic Chemistry: Develop one-pot syntheses to reduce purification steps.
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Target Identification: Use high-throughput screening to identify binding partners.
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Formulation Science: Explore nanoencapsulation to enhance solubility and delivery.
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